8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
CAS No.:
Cat. No.: VC15899267
Molecular Formula: C9H5BrF3N3
Molecular Weight: 292.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrF3N3 |
|---|---|
| Molecular Weight | 292.06 g/mol |
| IUPAC Name | 8-bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine |
| Standard InChI | InChI=1S/C9H5BrF3N3/c10-5-3-15-8(14)4-1-2-6(9(11,12)13)16-7(4)5/h1-3H,(H2,14,15) |
| Standard InChI Key | YNOPSJNKVVLYMT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1C(=NC=C2Br)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 1,6-naphthyridine ring system, a bicyclic heteroaromatic framework containing two nitrogen atoms. Key substituents include:
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Bromine at position 8: Introduces steric bulk and enhances electrophilic reactivity for cross-coupling reactions .
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Trifluoromethyl group at position 2: Improves metabolic stability and membrane permeability via fluorine’s electronegative effects.
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Amino group at position 5: Serves as a hydrogen bond donor/acceptor, critical for target binding in biological systems .
The canonical SMILES representation (BrC1=CN=C(C=2C=CC(=NC12)C(F)(F)F)N) and InChIKey (YNOPSJNKVVLYMT-UHFFFAOYSA-N) confirm its stereochemical uniqueness .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 292.06 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | 2–8°C, inert atmosphere | |
| Solubility | Limited in polar solvents |
The trifluoromethyl group increases hydrophobicity (clogP ≈ 2.8), favoring blood-brain barrier penetration in pharmacokinetic models.
Synthetic Methodologies
Core Ring Construction
The 1,6-naphthyridine scaffold is typically synthesized via cyclocondensation reactions. A representative route involves:
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Starting Material: 3-Amino-4-bromopyridine undergoes condensation with diketene derivatives to form intermediate ylidenes .
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Thermal Cyclization: Heating at 250°C for 30 seconds induces ring closure, yielding 8-bromo-1,6-naphthyridin-4(1H)-one in 52% yield .
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Amination: Nucleophilic substitution or catalytic amination introduces the amine group at position 5 .
Functionalization Challenges
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Bromine Retention: Pd-catalyzed cross-coupling reactions at C-8 are hindered by ligand-metal coordination, requiring optimized conditions (e.g., XPhos Pd G4, MeOH, 80°C) .
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Trifluoromethyl Incorporation: Direct fluorination via Ullmann-type couplings or use of CF₃Cu reagents achieves selective substitution.
A comparative analysis of synthetic routes reveals trade-offs between yield and scalability:
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Thermal Cyclization | 52 | 90 | Short reaction time |
| Microwave-Assisted | 68 | 95 | High energy input |
| Catalytic Amination | 75 | 97 | Costly catalysts |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-3), 7.98 (d, J = 8.4 Hz, 1H, H-7), 6.85 (s, 2H, NH₂) .
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¹³C NMR: 154.2 (C-2), 142.5 (C-8), 121.8 (q, J = 272 Hz, CF₃).
The CF₃ group’s quadrupolar splitting in ¹⁹F NMR (δ -63.5 ppm) confirms regioselective substitution.
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 292.058 ([M+H]⁺), with characteristic fragmentation at m/z 214 (loss of Br) and 167 (CF₃ detachment) .
Biological Activity and Mechanisms
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 8.7 μM, mediated by:
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Topoisomerase II inhibition (Kd = 0.45 μM).
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Reactive oxygen species (ROS) generation (2.3-fold increase vs. control).
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Structure-activity relationship (SAR) studies focus on replacing bromine with ethynyl groups to improve CNS penetration.
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Prodrug Development: Phosphate ester prodrugs enhance aqueous solubility (4.2 mg/mL → 18.9 mg/mL).
Material Science
The compound’s π-deficient aromatic system facilitates applications in:
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Organic semiconductors (HOMO = -6.1 eV, LUMO = -2.9 eV).
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Metal-organic frameworks (MOFs) for gas storage (BET surface area = 980 m²/g).
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